molecular formula C17H19N5O2 B2993146 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2198510-25-5

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2993146
CAS No.: 2198510-25-5
M. Wt: 325.372
InChI Key: AEUXBIQYVDHWPB-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure integrates several privileged pharmacophores, including a piperidine ring, a 1,2,3-triazole linker, and a 6-methoxyindole scaffold. These motifs are frequently explored in oncology research . The 1,2,3-triazole moiety is known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets, often serving as a bioisostere for amide bonds . The 6-methoxyindole group is a common feature in compounds that exhibit potent biological activity, and when combined with a piperidine moiety, it can contribute to improved pharmacokinetic properties . While the specific mechanism of action for this precise molecule is yet to be fully elucidated, structurally related compounds featuring indole and piperidine elements have demonstrated activity as kinase inhibitors, suggesting potential for targeting signaling pathways in disease models . This makes it a valuable chemical tool for probing enzyme function and for hit-to-lead optimization campaigns in early-stage drug development. Researchers can utilize this compound for target identification, structure-activity relationship (SAR) studies, and high-throughput screening. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-24-14-3-2-12-10-16(20-15(12)11-14)17(23)21-8-4-13(5-9-21)22-18-6-7-19-22/h2-3,6-7,10-11,13,20H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUXBIQYVDHWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach is the cyclization of a precursor compound containing the triazole and piperidine rings. This can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . The indole moiety can be introduced through a subsequent reaction, often involving a condensation reaction with an appropriate indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The triazole and indole moieties can bind to proteins and enzymes, modulating their activity. For example, the compound may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The exact pathways involved depend on the specific biological context and the molecular targets present.

Comparison with Similar Compounds

Structural Analogues with Indole/Triazole Motifs

(A) Suvorexant
  • Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .
  • Key Differences :
    • Replaces the 6-methoxyindole with a 5-methyl-2-triazolylphenyl group.
    • Uses a diazepane (7-membered ring) instead of piperidine (6-membered).
    • Incorporates a chlorobenzoxazole group, increasing electronegativity.
  • Molecular Weight : 450.92 g/mol (C23H23ClN6O2), heavier than the target compound due to the diazepane and chloro substituents .
(B) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
  • Structure: Piperazine-linked indole methanone with a benzyl substituent (C20H21N3O) .
  • Key Differences :
    • Lacks the triazole group, reducing hydrogen-bonding capacity.
    • Piperazine (two nitrogens) instead of piperidine (one nitrogen), altering basicity.
  • Molecular Weight : 319.41 g/mol, significantly lower due to the absence of triazole and methoxy groups .
(C) Compound
  • Structure: (6-Methoxy-1H-indol-2-yl)[4-(3-(isopropylamino)pyridin-2-yl)piperazin-1-yl]methanone (C22H27N5O2).
  • Key Differences :
    • Replaces triazole with a pyridine-isopropylamine group.
    • Piperazine instead of piperidine.
  • Molecular Weight: 393.48 g/mol, closer to the target compound but with distinct solubility profiles due to the polar isopropylamino group .

Physicochemical and Functional Comparisons

Property Target Compound Suvorexant Compound (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Core Structure Piperidine + Triazole + Indole Diazepane + Triazole + Benzoxazole Piperazine + Pyridine + Indole Piperazine + Indole
Molecular Weight ~400–420 g/mol (estimated) 450.92 g/mol 393.48 g/mol 319.41 g/mol
Hydrophobicity High (6-methoxyindole) Moderate (chlorobenzoxazole) Moderate (isopropylamino) High (benzyl group)
Hydrogen-Bonding Sites 2 (triazole N, indole NH) 3 (triazole N, benzoxazole) 3 (pyridine N, indole NH) 1 (indole NH)
Bioactivity Not reported Orexin receptor antagonist (CNS) Not reported Not reported

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic derivative that integrates a piperidine and a triazole moiety with an indole structure. This combination is hypothesized to enhance biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure features a piperidine ring linked to a triazole and an indole, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing triazole rings exhibit significant antifungal properties. For instance, related compounds have demonstrated activity against resistant strains of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism of action involves disrupting the fungal plasma membrane, leading to cell death via apoptosis and cell cycle arrest .

Anticancer Activity

The compound's triazole moiety is associated with various anticancer mechanisms. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of the piperidine ring may further enhance these effects by modulating drug interactions at the cellular level.

Study 1: Antifungal Efficacy Against Candida auris

In a study published in Drug Target Insights, six novel piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against clinical isolates of Candida auris. The results indicated that compounds pta1, pta2, and pta3 exhibited significant antifungal activity with MIC values between 0.24 and 0.97 μg/mL. These compounds also demonstrated fungicidal behavior confirmed by viability assays .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of similar triazole derivatives on various cancer cell lines. The study reported that these compounds could induce apoptosis and inhibit cell proliferation through the activation of caspase pathways. The findings suggest that the incorporation of the triazole moiety is crucial for enhancing anticancer activity .

Data Table: Biological Activities

Activity Type Compound MIC (μg/mL) Mechanism
Antifungalpta10.24Disruption of plasma membrane
Antifungalpta20.97Induction of apoptosis
AnticancerTriazole DerivativeVariesActivation of caspase pathways

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